The compound 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule with the molecular formula and a molecular weight of approximately 420.465 g/mol. This compound is classified under heterocyclic compounds, specifically those containing nitrogen and oxygen in their structure. It is primarily used for research purposes, particularly in studies related to medicinal chemistry and pharmacology, due to its potential biological activities.
The synthesis of this compound typically involves several steps, utilizing various organic chemistry techniques. One common approach includes:
Technical details regarding specific reagents, solvents, and conditions are critical for optimizing yield and purity, which can be found in specialized literature on organic synthesis methodologies .
The molecular structure of 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide can be represented using various notations:
InChI=1S/C24H24N2O5/c1-16-11-17-5-3-4-6-21(17)26(16)13-20-12-22(27)23(14-30-20)31-15-24(28)25-18-7-9-19(29-2)10-8-18/h3-10,12,14,16H,11,13,15H2,1-2H3,(H,25,28)
This notation provides a way to encode the chemical structure into a string format that can be used in databases.
The compound may undergo several chemical reactions that are typical for amides and heterocycles:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to create derivatives for further study .
Relevant data regarding these properties can often be found in chemical databases such as PubChem or specialized research articles .
The primary applications of 2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide lie within scientific research:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: